
3,3',3''-Phosphoryltripropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-Phosphoryltripropanoic acid is a chemical compound with the molecular formula C9H15O7P. It is also known as tris(2-carboxyethyl)phosphine oxide. This compound is characterized by the presence of three carboxyethyl groups attached to a central phosphoryl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphoryltripropanoic acid typically involves the reaction of phosphoric acid with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
Industrial production of 3,3’,3’'-Phosphoryltripropanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle the large volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques like crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-Phosphoryltripropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-Phosphoryltripropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-Phosphoryltripropanoic acid involves its interaction with molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the carboxyethyl groups can participate in hydrogen bonding and other interactions, contributing to its stabilizing effects in biochemical applications.
Vergleich Mit ähnlichen Verbindungen
3,3’,3’'-Phosphoryltripropanoic acid can be compared with other similar compounds, such as:
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a reducing agent commonly used in biochemistry. Unlike 3,3’,3’'-Phosphoryltripropanoic acid, TCEP lacks the phosphoryl group.
Phosphorylcholine: This compound contains a phosphoryl group but has different substituents, leading to distinct chemical properties and applications.
The uniqueness of 3,3’,3’'-Phosphoryltripropanoic acid lies in its combination of carboxyethyl and phosphoryl groups, which confer specific reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C9H15O7P |
|---|---|
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
3-[bis(2-carboxyethyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C9H15O7P/c10-7(11)1-4-17(16,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
XJGZCDJZBUBTKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(CCC(=O)O)CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


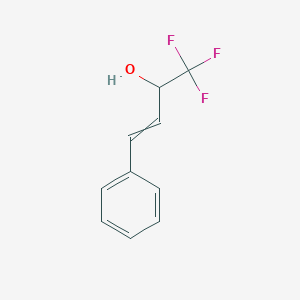
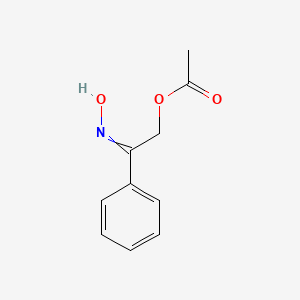
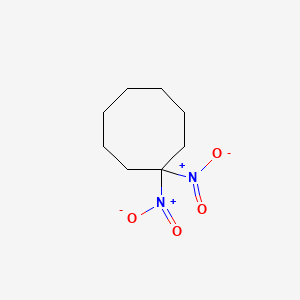
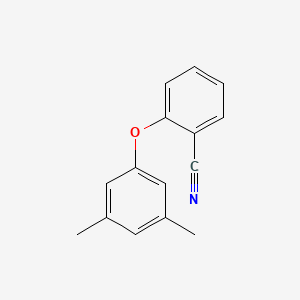
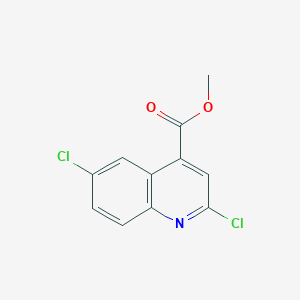
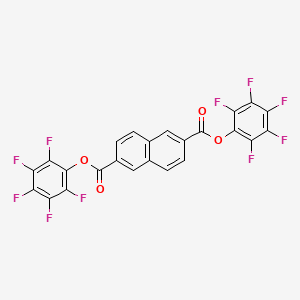
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
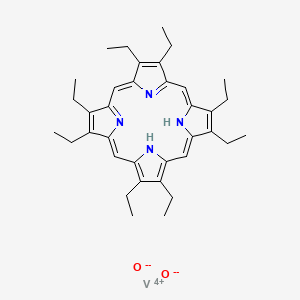
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
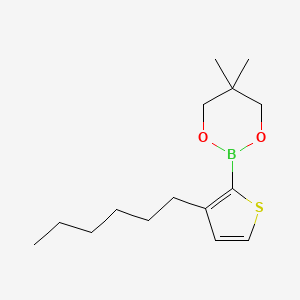
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
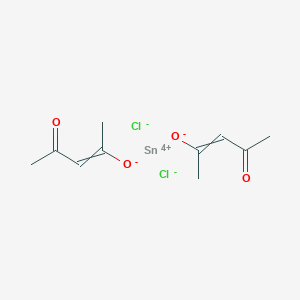
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
